molecular formula C21H14N4O3S2 B4926412 N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide

N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide

Cat. No. B4926412
M. Wt: 434.5 g/mol
InChI Key: FXWKTBCMIOKXJE-UHFFFAOYSA-N
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Description

N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide, commonly known as BNIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BNIP is a member of the benzothiazole family and is a nitroaromatic compound that contains a carbonothioyl group.

Mechanism of Action

The exact mechanism of action of BNIP is not fully understood, but it is believed to be related to its ability to induce apoptosis (programmed cell death) in cancer cells. BNIP has been shown to activate the caspase cascade, which leads to the activation of apoptosis. BNIP has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
BNIP has been shown to have various biochemical and physiological effects. In cancer cells, BNIP induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In neurodegenerative diseases, BNIP has been found to protect neurons from oxidative stress and reduce inflammation. BNIP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BNIP in lab experiments is its high potency and specificity towards cancer cells. This allows for lower doses to be used, reducing the risk of toxicity. However, one of the limitations of using BNIP is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BNIP. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of BNIP. Another area of research is the investigation of the potential of BNIP in combination therapy with other anticancer agents. Additionally, the neuroprotective properties of BNIP could be further explored for the treatment of neurodegenerative diseases. Finally, the anti-inflammatory effects of BNIP could be studied for the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
Conclusion:
In conclusion, BNIP is a chemical compound that has shown great potential in scientific research for its therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory therapy. BNIP has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Future research on BNIP could lead to the development of new and more effective treatments for cancer and neurodegenerative diseases.

Synthesis Methods

BNIP can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzoyl chloride with 3-(1,3-benzothiazol-2-yl)aniline in the presence of triethylamine to form N-(2-nitrobenzoyl)-3-(1,3-benzothiazol-2-yl)aniline. This intermediate is then reacted with carbon disulfide and sodium hydride to form N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide.

Scientific Research Applications

BNIP has been extensively studied for its potential therapeutic applications in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. BNIP has been shown to have significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. BNIP has also been found to possess neuroprotective properties and has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O3S2/c26-19(15-8-1-3-10-17(15)25(27)28)24-21(29)22-14-7-5-6-13(12-14)20-23-16-9-2-4-11-18(16)30-20/h1-12H,(H2,22,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWKTBCMIOKXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide

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